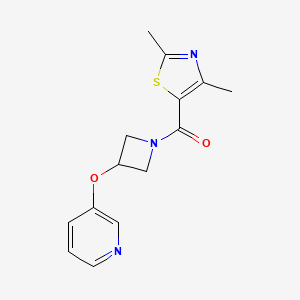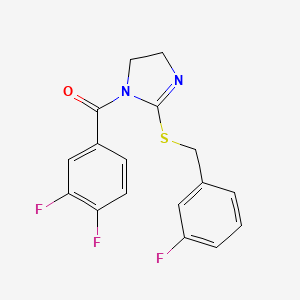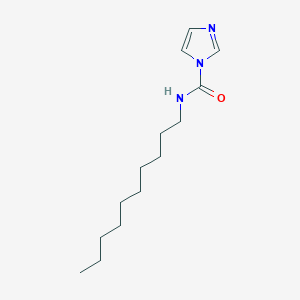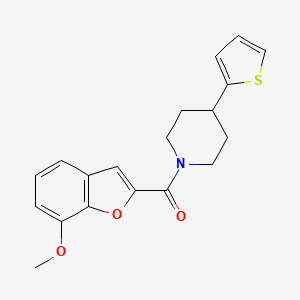
N-(6,7,8,9-Tetrahydro-5H-carbazol-3-ylmethyl)naphthalin-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Its unique structure, which includes a carbazole moiety and a naphthalene sulfonamide group, contributes to its diverse chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
In the field of medicine, it has shown promise as a therapeutic agent for cancer and inflammation. Its ability to interact with specific molecular targets makes it a valuable tool in drug development. Additionally, N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide has applications in chemistry and biology, where it is used as a reagent in various synthetic processes and as a probe to study biological pathways .
Vorbereitungsmethoden
The synthesis of N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure . This intermediate is then further functionalized to introduce the naphthalene sulfonamide group. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the carbazole or naphthalene sulfonamide moieties .
Wirkmechanismus
The mechanism of action of N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors involved in cancer and inflammatory pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact molecular pathways involved may vary depending on the specific application, but they generally involve inhibition of key enzymes or signaling pathways that drive disease progression .
Vergleich Mit ähnlichen Verbindungen
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide can be compared to other similar compounds, such as N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide . These compounds share structural similarities, particularly the carbazole moiety, but differ in their functional groups and specific applications. The unique combination of the carbazole and naphthalene sulfonamide groups in N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide contributes to its distinct chemical and biological properties, making it a valuable compound for research and therapeutic development.
Eigenschaften
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-28(27,19-11-10-17-5-1-2-6-18(17)14-19)24-15-16-9-12-23-21(13-16)20-7-3-4-8-22(20)25-23/h1-2,5-6,9-14,24-25H,3-4,7-8,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTCAZLYLFHKHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405373.png)
![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)



